4,4-dimethoxy-2,2-dimethylbutan-1-amine
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Overview
Description
4,4-Dimethoxy-2,2-dimethylbutan-1-amine is an organic compound with the molecular formula C8H19NO2 It is characterized by the presence of two methoxy groups and a primary amine group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethoxy-2,2-dimethylbutan-1-amine typically involves the alkylation of a suitable precursor with methoxy groups. One common method is the reaction of 4,4-dimethoxy-2,2-dimethylbutan-1-ol with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the formation of the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using similar precursors and catalysts. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethoxy-2,2-dimethylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the amine group to other functional groups such as imines or amides.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary amines or imines.
Scientific Research Applications
4,4-Dimethoxy-2,2-dimethylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-dimethoxy-2,2-dimethylbutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and amine group play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4,4-Diethoxy-2,2-dimethylbutan-1-amine: Similar structure but with ethoxy groups instead of methoxy groups.
4,4-Dimethoxy-2,2-dimethylpentan-1-amine: Similar structure with an additional carbon in the backbone.
4,4-Dimethoxy-2,2-dimethylbutan-2-amine: Similar structure with the amine group attached to a different carbon.
Uniqueness
4,4-Dimethoxy-2,2-dimethylbutan-1-amine is unique due to its specific arrangement of methoxy and amine groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4,4-dimethoxy-2,2-dimethylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-8(2,6-9)5-7(10-3)11-4/h7H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRMJHKRKQAFEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(OC)OC)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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